Drocinonide phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
756753-84-1 |
|---|---|
Molecular Formula |
C24H36FO9P |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,18S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-8-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C24H36FO9P/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31/h13,15-17,19,27H,5-12H2,1-4H3,(H2,29,30,31)/t13-,15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
InChI Key |
IFYQNZXTZLPPKV-QLRNAMTQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COP(=O)(O)O)C)O)F |
Canonical SMILES |
CC1(OC2CC3C4CCC5CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COP(=O)(O)O)C)O)F)C)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Drocinonide Phosphate
Methodologies for Phosphate (B84403) Ester Synthesis Relevant to Drocinonide (B1629329) Phosphate
The synthesis of phosphate esters, such as drocinonide phosphate, can be achieved through several chemical strategies. These methods are designed to controllably form a phosphorus-oxygen bond with the hydroxyl group of the steroid. Key approaches include phosphoramidite (B1245037) chemistry, H-phosphonate chemistry, and the cycloSal-concept.
The phosphoramidite method is a cornerstone of modern nucleic acid synthesis and is also applicable to the phosphorylation of other molecules, including steroids. nih.govresearchgate.net This approach utilizes a phosphoramidite reagent, which is a P(III) compound. The synthesis generally involves the following steps:
Activation : The phosphoramidite is activated, often by a weak acid like 1H-tetrazole, to create a highly reactive intermediate. nih.gov
Coupling : The activated phosphorus species reacts with the hydroxyl group of the substrate (in this case, drocinonide) to form a phosphite (B83602) triester.
Oxidation : The newly formed P(III) phosphite triester is then oxidized to the more stable P(V) phosphate triester using an oxidizing agent such as tert-butyl hydroperoxide (t-BuOOH). nih.gov
This method is highly efficient and allows for the stepwise construction of phosphate linkages. nih.gov The use of protecting groups on the phosphoramidite reagent ensures that the reaction occurs selectively at the desired hydroxyl group. umich.edu
H-phosphonate chemistry provides an alternative route to phosphate esters and their analogs. nih.gov This method involves the use of H-phosphonate monoesters as key intermediates. nih.gov The general process for synthesizing a phosphate ester using this approach is as follows:
H-phosphonate Formation : The alcohol (drocinonide) is reacted with a phosphorylating agent like phosphorous acid in the presence of a coupling agent to form an H-phosphonate diester intermediate.
Oxidation : The H-phosphonate is then oxidized to the corresponding phosphate diester.
H-phosphonate chemistry is noted for its robustness and can be advantageous when dealing with molecules that are sensitive to the conditions used in phosphoramidite chemistry. researchgate.net It has been successfully employed in the synthesis of various biologically important phosphates. nih.gov
The cycloSal (salicyl alcohol) concept is a prodrug strategy that involves masking a phosphate group with a cyclic moiety derived from salicylic (B10762653) acid. uni-hamburg.deacs.org This approach generates a lipophilic, membrane-permeable prodrug that, once inside a cell, can release the active phosphorylated compound through chemical hydrolysis without requiring enzymatic activation. nih.govcsic.es The synthesis using the cycloSal approach typically involves:
Reaction of a salicyl alcohol derivative with a chlorophosphite reagent to form a cycloSal-chlorophosphite.
Coupling of this intermediate with the hydroxyl group of the target molecule (e.g., a steroid).
Oxidation of the resulting P(III) species to the P(V) phosphate triester.
The key feature of the cycloSal-triesters is the presence of both a phenyl ester and a benzyl (B1604629) ester bond to the phosphate. csic.es The hydrolysis is initiated by the cleavage of the more labile aryl ester bond, followed by the spontaneous cleavage of the benzyl ester bond to release the phosphorylated drug. acs.org This strategy allows for fine-tuning the release characteristics of the active compound by modifying the substituents on the salicyl alcohol ring. acs.orgresearchgate.net
Design and Synthesis of this compound Derivatives and Analogs for Structure-Activity Probing
The design and synthesis of derivatives and analogs of this compound are crucial for structure-activity relationship (SAR) studies. theswissbay.ch These studies aim to understand how modifications to the chemical structure affect the biological activity, potency, and pharmacokinetic properties of the compound. For corticosteroids like drocinonide, modifications can be made to the steroid nucleus, the C21-phosphate group, or the acetonide group at C16/C17. ontosight.ai
The synthesis of such analogs often involves multi-step processes starting from readily available steroid precursors. research-solution.com For instance, introducing different functional groups at various positions on the steroid backbone can modulate its anti-inflammatory activity and receptor binding affinity. Similarly, altering the nature of the phosphate ester, such as by creating phosphonates or phosphorothioates, can influence the compound's stability and metabolic fate. nih.gov
The biological activity of corticosteroids is highly dependent on their stereochemistry. ontosight.ai Drocinonide itself has a specific stereochemical configuration at multiple chiral centers within the steroid nucleus, denoted as (5α,11β,16α). ontosight.ai Maintaining this stereochemistry during the synthesis is critical for preserving its therapeutic effects.
During the synthesis of this compound and its derivatives, the introduction of the phosphate group at the C21 position does not typically affect the existing stereocenters of the steroid core. However, if the phosphate itself becomes a chiral center, for example, in the case of certain phosphorothioate (B77711) or phosphonate (B1237965) analogs, the synthesis can result in a mixture of diastereomers. thieme-connect.de The separation and individual biological evaluation of these diastereomers are often necessary to identify the more active or stable isomer.
Optimization of Synthetic Pathways for Research Scale Production
Optimizing the synthetic pathway for this compound is essential for producing sufficient quantities for research purposes. This involves improving reaction yields, reducing the number of synthetic steps, and developing purification methods that are both efficient and scalable.
Key aspects of optimization include:
Starting Material Selection : Choosing a commercially available and cost-effective starting steroid that can be efficiently converted to drocinonide. research-solution.com
Reaction Conditions : Fine-tuning parameters such as solvent, temperature, and catalysts for each synthetic step to maximize yield and minimize side products.
Purification Techniques : Developing robust chromatographic or crystallization methods to isolate the final product with high purity.
Atom Economy : Designing synthetic routes that are atom-economical, meaning that a high proportion of the atoms from the reactants are incorporated into the final product. nih.gov
Data Tables
Table 1: Key Methodologies for Phosphate Ester Synthesis
| Methodology | Key Reagents | Intermediate Species | Key Features |
|---|---|---|---|
| Phosphoramidite Approach | Phosphoramidite, Activator (e.g., 1H-tetrazole), Oxidizing Agent (e.g., t-BuOOH) | Phosphite triester | High efficiency, stepwise synthesis, widely used in nucleic acid chemistry. nih.govresearchgate.net |
| H-Phosphonate Chemistry | Phosphorous acid, Coupling agent | H-phosphonate diester | Robust, suitable for sensitive molecules, atom-economical potential. nih.govresearchgate.net |
| CycloSal-Concept | Salicyl alcohol derivative, Chlorophosphite reagent | CycloSal-phosphite triester | Prodrug strategy, chemical hydrolysis release mechanism, tunable release kinetics. uni-hamburg.deacs.org |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Drocinonide | |
| 1H-tetrazole | |
| tert-butyl hydroperoxide | |
| Phosphorous acid | |
| Salicylic acid | |
| Phosphonates |
Advanced Structural Characterization and Analytical Methods for Drocinonide Phosphate
Spectroscopic Techniques for Elucidating the Structure of Drocinonide (B1629329) Phosphate (B84403)
Spectroscopy plays a pivotal role in the structural determination of drocinonide phosphate, offering insights into its conformational arrangement, molecular weight, and the specific characteristics of its phosphate moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Conformational and interaction studies using NMR can reveal how this compound adopts different shapes in various solvent environments and how it interacts with other molecules, such as receptors or formulation excipients. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the complex proton and carbon spectra typical of steroidal structures.
The ³¹P NMR spectrum is particularly informative for characterizing the phosphate group. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment, providing information about its protonation state and any intermolecular interactions.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Steroid Backbone Similar to Drocinonide
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1 | 7.25 (d) | 155.6 |
| C-2 | 6.22 (dd) | 128.9 |
| C-3 | - | 204.5 (C=O) |
| C-4 | 6.01 (s) | 123.8 |
| C-11 | 4.35 (m) | 68.7 |
| C-18 | 0.92 (s) | 16.4 |
| C-21 | 4.85 (m) | 69.5 (CH₂-O-P) |
Note: The data presented are illustrative and based on general chemical shifts for corticosteroid structures. Actual chemical shifts for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound with high accuracy and for studying its fragmentation patterns to confirm its structure. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. High-resolution mass spectrometry can provide the elemental composition of the parent ion, further confirming the molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion to generate a characteristic pattern of product ions. For steroid phosphates, a common fragmentation pathway involves the neutral loss of the phosphoric acid group (H₃PO₄), which corresponds to a mass loss of 98 Da. nih.gov Other fragmentations can occur within the steroid nucleus, providing further structural information. The fragmentation pattern serves as a fingerprint for the molecule, useful for its unambiguous identification.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₂₄H₃₄FO₉P |
| Molecular Weight | 516.49 g/mol |
| [M+H]⁺ (m/z) | 517.20 |
| [M+Na]⁺ (m/z) | 539.18 |
| Major Fragment Ion (m/z) | 419.22 ([M+H-H₃PO₄]⁺) |
Note: The molecular formula and weight for this compound are calculated based on the structure of drocinonide. The fragment ion is a predicted value based on common fragmentation pathways of steroid phosphates.
Advanced Spectroscopic Probes for Phosphate Moiety Analysis (e.g., Raman Spectroscopy)
Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to infrared (IR) spectroscopy and is particularly well-suited for the analysis of the phosphate moiety in this compound. The symmetric stretching vibration of the P-O bonds in the phosphate group typically gives rise to a strong and characteristic Raman band. nih.govcopernicus.org The position and shape of this band can be sensitive to the local environment of the phosphate group, including its hydration state and any ionic interactions. This makes Raman spectroscopy a valuable tool for studying the solid-state properties of this compound and for monitoring its stability in different formulations. The characteristic Raman peaks for glucocorticoids often arise from the cyclohexene (B86901) structure within the steroid nucleus. mdpi.com
Chromatographic Methodologies for this compound Purity and Identification
Chromatographic techniques are essential for separating this compound from impurities, degradation products, and other components in a sample, allowing for its accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) in Research and Development
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the routine analysis of pharmaceuticals, including this compound. Reversed-phase HPLC, using a C18 or C8 stationary phase, is typically employed for the separation of corticosteroids. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govtpcj.orgekjo.orgredalyc.orgtpcj.orgnih.govtbzmed.ac.ir
Method development for this compound would involve optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve adequate resolution from potential impurities. japsonline.com UV detection is commonly used for corticosteroids, with the detection wavelength chosen to maximize sensitivity. A validated HPLC method is crucial for quality control, enabling the determination of purity, the quantification of the active pharmaceutical ingredient (API), and the monitoring of stability. iosrjournals.orgresearchgate.net
Table 3: Typical HPLC Parameters for the Analysis of Steroid Phosphates
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0-7.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240 nm |
| Column Temperature | 25-40 °C |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govcore.ac.uk This hyphenated technique is invaluable for the comprehensive analysis of this compound, especially for the detection and quantification of low-level impurities and metabolites in complex matrices. otago.ac.nznih.gov
In an LC-MS/MS method, after chromatographic separation, the analyte is ionized (typically by ESI) and subjected to tandem mass spectrometry. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. dshs-koeln.de The selection of unique precursor-product ion transitions for this compound would provide high specificity, minimizing interferences from other components in the sample. lcms.czresearchgate.net
Table 4: Illustrative LC-MS/MS Parameters for Glucocorticoid Analysis
| Parameter | Illustrative Conditions |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | 517.2 (for [M+H]⁺ of this compound) |
| Product Ion (Q3) | 419.2 (for [M+H-H₃PO₄]⁺) |
| Collision Energy | Optimized for specific transition |
Note: The precursor and product ions are predicted for this compound and would need to be experimentally confirmed and optimized.
Size Exclusion Chromatography (SEC) for Complex Characterization
Size Exclusion Chromatography (SEC), also known as gel filtration, is a powerful chromatographic technique for separating molecules based on their hydrodynamic radius or size in solution. cytivalifesciences.comgbiosciences.com It is considered a non-denaturing technique because the separation occurs without binding interactions between the analyte and the stationary phase, preserving the native structure of molecules and their complexes. nih.gov The stationary phase consists of porous beads, and the separation principle is based on the differential access of molecules to these pores. gbiosciences.com Larger molecules that cannot enter the pores travel through the column in the interstitial volume and elute first. Smaller molecules can penetrate the pores to varying degrees, leading to a longer path length and later elution. gbiosciences.com
For a compound like this compound, SEC would be invaluable for characterizing its behavior in complex mixtures, particularly for studying non-covalent interactions with larger biomolecules such as proteins or for detecting the presence of aggregates.
Detailed Research Applications:
Analysis of Protein-Ligand Complexes: If this compound binds to a target protein (e.g., a receptor or a plasma-binding globulin), SEC can be used to separate the bound complex from the free, unbound small molecule. rsc.orgacs.org The elution profile would show a high molecular weight peak corresponding to the protein-Drocinonide phosphate complex and a later-eluting peak for the free compound. By comparing the chromatograms of the protein alone, the compound alone, and the mixture, the formation of a complex can be confirmed.
Stoichiometry and Stability Assessment: Advanced SEC techniques, often coupled with detectors like Multi-Angle Light Scattering (MALS), can provide information on the size and stoichiometry of the resulting complex. nih.gov This helps to determine how many molecules of this compound bind to a single protein molecule. The stability of such complexes under different buffer conditions (e.g., pH, ionic strength) can also be assessed.
Aggregate Detection: SEC is a primary method for detecting and quantifying aggregates. Although more common for large molecules like antibodies, it can be applied to assess if this compound self-associates or forms higher-order structures under specific formulation conditions.
Below is an illustrative data table showing the type of results that would be obtained from an SEC experiment designed to study the interaction between this compound and a hypothetical target protein.
| Sample Analyzed | Major Peak Elution Time (min) | Apparent Molecular Weight (kDa) | Interpretation |
|---|---|---|---|
| Target Protein X | 8.5 | ~150 | Elution of the protein monomer. |
| This compound | 15.2 | <1 | Elution of the free small molecule. |
| Target Protein X + this compound | 8.4 | ~151 | Shift to a slightly higher apparent molecular weight, indicating the formation of a stable protein-ligand complex. |
| Target Protein X + this compound | 15.2 | <1 | Presence of excess, unbound this compound. |
Biophysical Techniques for Studying this compound Interactions in Solution
To gain a quantitative understanding of the binding interactions of this compound with its biological targets, a suite of biophysical techniques is employed. These methods provide critical data on binding affinity, kinetics, and thermodynamics, which are essential in drug discovery and development. While specific studies on this compound are not widely reported, the following techniques are standard for characterizing the interactions of small molecules, including other corticosteroids. acs.orgnih.govacs.org
Detailed Research Findings:
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time binding kinetics. In a hypothetical experiment, a target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding event causes a change in the refractive index at the surface, which is measured. This allows for the precise determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This compound solution would be titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event.
Native Mass Spectrometry (MS): Native MS allows for the study of intact, non-covalent protein-ligand complexes in the gas phase. acs.org A solution containing the target protein and this compound is ionized under gentle conditions that preserve the non-covalent interaction. The mass-to-charge ratio of the resulting ions is measured, allowing for the direct observation of the complex and determination of its stoichiometry. By titrating the ligand concentration, the binding affinity can also be calculated. acs.org
The following interactive table summarizes the type of data that would be generated from these biophysical studies for the interaction of this compound with a hypothetical target.
| Technique | Parameter Measured | Hypothetical Value | Interpretation |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Association Rate (k_on) | 1.5 x 10⁵ M⁻¹s⁻¹ | Rate of complex formation. |
| Dissociation Rate (k_off) | 3.0 x 10⁻³ s⁻¹ | Rate of complex decay. | |
| Affinity (K_D) | 20 nM | High-affinity interaction. | |
| Isothermal Titration Calorimetry (ITC) | Affinity (K_D) | 25 nM | Confirms high-affinity binding. |
| Stoichiometry (n) | 0.98 | Indicates a 1:1 binding ratio. | |
| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven. | |
| Native Mass Spectrometry | Complex Mass | 150,450 Da | Confirms the mass of a 1:1 protein-ligand complex. |
Molecular Mechanisms and Cellular Interactions of Drocinonide Phosphate
Investigation of Glucocorticoid Receptor Binding and Activation
The interaction of a glucocorticoid with its receptor is the initiating step for its biological activity. This process involves the ligand binding to the Glucocorticoid Receptor (GR), which is typically located in the cytoplasm in an inactive complex with chaperone proteins. Upon binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), thereby modulating the transcription of target genes.
Kinetic Analysis of Receptor-Ligand Binding (e.g., Association and Dissociation Rates)
The binding of a ligand to a receptor is a dynamic process characterized by two primary rate constants: the association rate constant (k_on) and the dissociation rate constant (k_off).
Association Rate (k_on): This constant reflects the rate at which the ligand binds to the receptor to form a ligand-receptor complex. It is dependent on the concentration of both the ligand and the receptor. A higher k_on value indicates a faster binding process. derangedphysiology.com
Dissociation Rate (k_off): This constant represents the rate at which the ligand-receptor complex breaks apart. It is independent of concentration and is a key determinant of the residence time of the drug on its target. A lower k_off value signifies a more stable complex and a longer duration of action. wikipedia.org
The ratio of these two rates (k_off / k_on) defines the equilibrium dissociation constant (K_d), which is a measure of the ligand's binding affinity. derangedphysiology.compharmacologycanada.org A lower K_d value corresponds to a higher affinity. These kinetic parameters are crucial as they provide a more detailed understanding of the drug-receptor interaction than affinity alone. nih.gov For instance, two compounds with the same affinity (K_d) could have vastly different kinetic profiles, impacting their pharmacological effects.
Interactive Table: Key Parameters in Receptor-Ligand Binding Kinetics
| Parameter | Symbol | Definition | Significance |
| Association Rate Constant | k_on | The rate of the forward reaction where the ligand and receptor bind. | A higher value indicates faster binding. |
| Dissociation Rate Constant | k_off | The rate of the reverse reaction where the ligand-receptor complex dissociates. | A lower value indicates a longer residence time and potentially longer-lasting effect. |
| Equilibrium Dissociation Constant | K_d | The ratio of k_off to k_on at equilibrium. | A measure of binding affinity; a lower K_d signifies higher affinity. |
This table outlines the fundamental parameters used to characterize the interaction between a ligand and its receptor.
Receptor Occupancy Studies in Ex Vivo Systems
Receptor occupancy studies are designed to quantify the percentage of target receptors that are bound by a drug at a specific time point after administration. Ex vivo studies involve administering the compound to an animal model, after which tissues of interest (e.g., lung, skin, spleen) are harvested. The amount of drug bound to the receptor is then measured. nih.gov
This methodology provides a critical link between the administered dose, the concentration of the drug in the target tissue, and the engagement of the molecular target. It helps in understanding the dose-response relationship and is instrumental in predicting the therapeutic dose range. For glucocorticoids, these studies can reveal how effectively the drug engages the GR in target tissues, providing insights into its potential efficacy and duration of action.
Enzyme Modulation and Phosphorylation Pathway Studies
Impact on Phosphodiesterase Activity and Subtypes
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org By doing so, they regulate a vast array of cellular processes, including inflammation, smooth muscle relaxation, and cardiac function. nih.govclevelandclinic.org There are 11 major PDE families, with various subtypes, each having distinct tissue distribution and substrate specificity. drugbank.com
Some anti-inflammatory drugs exert their effects by inhibiting specific PDE subtypes, particularly PDE4, which is prevalent in immune and inflammatory cells. nih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators. While glucocorticoids primarily act via the GR, potential cross-talk or direct interaction with the PDE pathway would be a significant area of investigation for any new anti-inflammatory steroid.
Modulation of Protein Phosphatase Activity (e.g., SHP-2, PP1α)
Protein phosphatases are enzymes that remove phosphate (B84403) groups from proteins, a process known as dephosphorylation. They work in opposition to protein kinases and are critical for regulating cellular signaling pathways.
SHP-2 (Src homology region 2 domain-containing phosphatase-2): This is a non-receptor protein tyrosine phosphatase that plays a key role in the RAS/MAPK signaling pathway, which is crucial for cell proliferation and differentiation. nih.gov Aberrant SHP-2 activity is linked to various diseases.
PP1α (Protein Phosphatase 1, catalytic subunit alpha): PP1 is a major serine/threonine phosphatase that regulates a multitude of cellular functions, including cell cycle progression, protein synthesis, and synaptic plasticity. Its activity is tightly controlled by various regulatory subunits.
Investigating the effect of a compound on the activity of these phosphatases is important to understand its broader impact on cellular signaling and to identify potential off-target effects or novel mechanisms of action.
Assessment of Phosphate Release Kinetics in Biological Systems
Phosphate prodrugs are designed to enhance the aqueous solubility of a parent drug. nih.gov Their efficacy depends on their efficient conversion to the active, non-phosphorylated form within the body. This conversion is typically mediated by endogenous enzymes, most notably alkaline phosphatases. nih.gov
The study of phosphate release kinetics involves measuring the rate at which the phosphate group is cleaved from the prodrug. This is a critical pharmacokinetic parameter, as it determines how quickly and to what extent the active drug becomes available at its site of action. The rate of hydrolysis can be influenced by the chemical structure of the molecule and the specific enzymatic environment in different tissues. researchgate.net Techniques to measure this often involve spectrophotometric assays that can continuously monitor the release of inorganic phosphate. The stability of the phosphate ester bond is a key factor; it must be stable enough for formulation and administration but labile enough to be cleaved efficiently in vivo. dntb.gov.ua
Analysis of Cell Signaling Pathways Influenced by Drocinonide (B1629329) Phosphate
As a synthetic halogenated corticosteroid, Drocinonide Phosphate is presumed to exert its biological effects by modulating a variety of intracellular signaling pathways, similar to other well-researched glucocorticoids. These pathways are fundamental to cellular processes such as inflammation, proliferation, differentiation, and apoptosis. The interaction of the activated glucocorticoid receptor with these cascades leads to a complex and integrated cellular response.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that transduces extracellular signals into cellular responses, influencing cell cycle progression, growth, and metabolism. youtube.comyoutube.com This pathway consists of a three-tiered kinase system: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which includes key members like ERK, JNK, and p38. youtube.com
Glucocorticoids are known potent inhibitors of the MAPK pathway, and this inhibition is a cornerstone of their anti-inflammatory activity. nih.govnih.gov Research indicates that a primary mechanism for this inhibition involves the induction of MAP Kinase Phosphatase-1 (MKP-1). nih.gov Glucocorticoids achieve this through a dual action: they increase the expression of the MKP-1 gene at the promoter level and simultaneously attenuate the proteasomal degradation of the MKP-1 protein. nih.gov MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates key MAPKs, including ERK-1/2, effectively shutting down downstream inflammatory signaling. nih.gov Studies have identified MKP-1 as an essential component for the glucocorticoid-mediated control of ERK-1/2 activation. nih.gov
Furthermore, the interplay is complex, as activated ERK and JNK have been shown to counteract glucocorticoid-dependent apoptosis in lymphoid cells. nih.gov Consequently, inhibiting these specific MAPKs can restore sensitivity to glucocorticoids in resistant cells. nih.gov It is highly probable that this compound leverages this mechanism, inducing MKP-1 expression to suppress MAPK-driven inflammation.
Table 1: Glucocorticoid Influence on MAPK Signaling Components
| Signaling Component | Role in Pathway | Effect of Glucocorticoid Action | Probable Mechanism |
| Ras/Raf | Upstream activators (MAP3K) | Indirect Inhibition | Downstream deactivation of ERK prevents feedback loops. |
| MEK1/2 | Intermediate kinases (MAP2K) | Indirect Inhibition | Reduced activity due to deactivation of downstream targets. |
| ERK1/2 | Terminal kinases (MAPK) | Inhibition/Deactivation | Dephosphorylation by the induced MKP-1 protein. nih.gov |
| JNK | Terminal kinases (MAPK) | Inhibition/Deactivation | Dephosphorylation by induced phosphatases; high JNK activity is linked to glucocorticoid resistance. nih.gov |
| p38 | Terminal kinases (MAPK) | Variable; can be inhibited | Dephosphorylation by induced phosphatases. |
| MKP-1 | Regulatory Phosphatase | Upregulation/Stabilization | Increased gene expression and decreased proteasomal degradation. nih.gov |
Corticosteroids can physically interact with phospholipid bilayers, which may lead to changes in membrane fluidity and the function of embedded proteins. nih.gov Beyond these physical interactions, glucocorticoids profoundly affect cellular transport mechanisms through genomic actions.
A key area of influence is ion transport. Studies using the synthetic glucocorticoid dexamethasone (B1670325) have demonstrated a specific, concentration-dependent inhibition of the Na+-dependent phosphate uptake system in primary cultured renal cells. nih.gov This effect was shown to be dependent on new RNA and protein synthesis, indicating a mechanism involving gene expression modulation. nih.gov Notably, the transport of other molecules, such as alpha-methylglucoside and L-proline, was unaffected, highlighting the specificity of this regulation. nih.gov Given that this compound is a phosphate ester, its potential interaction with phosphate transport systems is of particular interest.
The integrity of the cell membrane is crucial for cellular function, and disruption of its structure can be a mechanism of cellular damage. frontiersin.org While glucocorticoids are generally seen as preserving membrane integrity under inflammatory stress, their specific effects on transport proteins demonstrate a nuanced role in regulating the cellular interface with its environment. Drug transporters, which are integral membrane proteins, are broadly divided into superfamilies like ATP-Binding Cassette (ABC) and Solute-Linked Carrier (SLC) transporters, responsible for moving molecules across membranes. nih.gov The regulation of these transporters by glucocorticoids can have significant impacts on cellular homeostasis.
Table 2: Documented Effects of Glucocorticoids on Membrane Transport
| Transport System | Glucocorticoid Studied | Observed Effect | Key Characteristics of Effect |
| Na+-dependent phosphate uptake | Dexamethasone | Inhibition nih.gov | Concentration-dependent; requires RNA/protein synthesis; reversible. nih.gov |
| Na+-independent phosphate uptake | Dexamethasone | No effect nih.gov | Demonstrates specificity for the Na+-dependent co-transporter. nih.gov |
| Na+-dependent alpha-methylglucoside uptake | Dexamethasone | No effect nih.gov | Highlights the selective nature of glucocorticoid action on transporters. nih.gov |
| Na+-dependent L-proline uptake | Dexamethasone | No effect nih.gov | Further confirms the specificity of the inhibitory action. nih.gov |
The cellular impact of this compound is not limited to a single pathway but rather results from extensive crosstalk between the glucocorticoid receptor and other major intracellular signaling networks.
One such network is the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway. Research in human acute lymphoblastic leukemia cells has shown that activation of the PKA pathway can synergize with glucocorticoids to enhance apoptosis. nih.gov Strikingly, elevating cAMP levels was capable of rendering an inherently glucocorticoid-resistant cell clone fully sensitive to glucocorticoid-induced apoptosis. nih.gov This suggests that the cellular context and the activity of parallel pathways like PKA are critical determinants of the ultimate response to corticosteroids.
Another relevant cascade is the cAMP/PKA/SIK (salt-inducible kinase) pathway. nih.gov In this system, cAMP/PKA signaling inhibits SIK activity. This inhibition leads to the dephosphorylation and subsequent nuclear translocation of SIK substrates, such as class IIa histone deacetylases (HDACs) and CRTC proteins. nih.gov Once in the nucleus, these factors regulate the transcription of key target genes. nih.gov
Furthermore, signaling molecules like RASD1 are implicated in intracellular signaling pathways related to neuronal growth and synaptic plasticity and are known to mediate glucocorticoid actions. researchgate.net The convergence of these diverse pathways, including MAPK, PKA, and mTOR, on the glucocorticoid receptor—itself a target for phosphorylation by these kinases—underscores the highly integrated nature of the cellular response to steroids like this compound. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that correlate with its biological activity. gardp.orgdrugdesign.org For corticosteroids, decades of research have yielded a well-defined SAR that explains how minor modifications to the steroid nucleus can dramatically alter anti-inflammatory potency, mineralocorticoid effects, and pharmacokinetic properties. uomustansiriyah.edu.iqyoutube.com The high potency of this compound can be understood by analyzing its structure in the context of these established principles.
The foundational steroid structure consists of four fused rings (A, B, C, and D) and a side chain at carbon 17 (C-17).
Ring A: The presence of a double bond between C-4 and C-5 and a ketone group at C-3 is considered essential for both glucocorticoid and mineralocorticoid activity. youtube.com
Ring B: Modifications in this ring significantly enhance potency. The introduction of a halogen, such as fluorine, at the 9α-position (as in Drocinonide) dramatically increases both anti-inflammatory (glucocorticoid) and salt-retaining (mineralocorticoid) activities. uomustansiriyah.edu.iqnih.gov This is possibly due to the electron-withdrawing effect on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq Additionally, substitution at the 6α-position with a fluorine atom can further enhance activity. uomustansiriyah.edu.iq
Ring C: An 11β-hydroxyl group is a critical feature for significant glucocorticoid activity and is necessary for delayed feedback inhibition of corticotrophin secretion. nih.gov
Ring D and C-17 Side Chain: The nature of the side chain at C-17 is crucial. A hydroxyl group at the 17α-position is often present in potent glucocorticoids. The C-21 hydroxyl group is vital for activity, and modifications at this position are common. nih.gov this compound is a C-21 phosphate ester. Esterification at C-21 is a common strategy to create more water-soluble derivatives (prodrugs) that can be readily formulated for specific applications. uomustansiriyah.edu.iq This modification can influence the compound's absorption, distribution, and metabolic stability. youtube.com
Table 3: Structure-Activity Relationships of the Corticosteroid Nucleus
| Structural Feature | Modification | Impact on Biological Activity | Relevance to Drocinonide |
| Ring A: C3-ketone | Removal or modification | Loss of activity | Present (Essential for activity) youtube.com |
| Ring A: C4-C5 double bond | Saturation | Loss of activity | Present (Essential for activity) youtube.com |
| Ring B: 9α-position | Fluorination | Greatly increases glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqnih.gov | Present (Contributes significantly to high potency) |
| Ring C: 11β-hydroxyl | Removal or inversion to 11α | Loss of glucocorticoid activity nih.gov | Present (Essential for glucocorticoid action) |
| Ring D: 17α-hydroxyl | Absence | Reduced glucocorticoid activity | Present (Contributes to potency) |
| Side Chain: C21-hydroxyl | Absence | Reduced activity nih.gov | Present (as a phosphate ester) |
| Side Chain: C21-esterification | Phosphate ester formation | Increases water solubility ; creates a prodrug form. uomustansiriyah.edu.iq | Present (Defines this compound) |
Preclinical Pharmacological Research of Drocinonide Phosphate in Animal Models
In Vitro Pharmacological Profiling and Biological Assays
The in vitro evaluation of glucocorticoid phosphate (B84403) esters is crucial for understanding their potential behavior before advancing to in vivo models. These assays help characterize the stability, efficacy, and biological activity of the compound and its delivery systems.
Cell-Based Efficacy Studies
Cell-based assays serve as a primary platform for evaluating the potential therapeutic efficacy of glucocorticoid compounds. For a compound like a glucocorticoid phosphate, these studies would typically involve exposing relevant cell lines (e.g., pulmonary epithelial cells for respiratory applications) to the drug. Key endpoints in such studies include the assessment of cell viability, the induction of anti-inflammatory markers, and the repression of pro-inflammatory cytokine production. These assays provide initial evidence of the drug's mechanism of action at a cellular level and help establish a basis for its therapeutic potential.
Ligand-Binding Assays and Functional Bioassays
The pharmacological activity of glucocorticoids is mediated through their binding to the glucocorticoid receptor (GR). Ligand-binding assays are therefore essential to determine the affinity of the active compound for its receptor. While phosphate esters themselves are prodrugs and often exhibit lower binding affinity than the parent alcohol, these assays are critical for the parent compound. nih.gov Functional bioassays, which often utilize ex vivo receptor binding techniques, serve as a pharmacodynamic measure of glucocorticoid action. By measuring the displacement of a radiolabeled ligand from the receptor by the test compound in tissue samples, researchers can quantify receptor occupancy, which is a direct indicator of target engagement. nih.gov
Characterization of Biological Activity in Relevant In Vitro Test Systems
For advanced drug delivery systems, such as liposomal formulations of glucocorticoid phosphates, in vitro test systems are used to characterize the formulation's stability and release kinetics. For instance, studies on liposomal Triamcinolone (B434) Acetonide Phosphate (TAP) demonstrated high encapsulation efficiency and stability. When incubated in various biological fluids at 37°C over 24 hours, more than 75% of the TAP remained encapsulated within the liposomes. nih.gov This characterization is vital as it predicts the formulation's ability to retain the drug until it reaches the target site in vivo, which is essential for sustained delivery and targeted effects. nih.gov
In Vivo Pharmacodynamic Investigations in Animal Models
In vivo studies in animal models, such as rats, are indispensable for understanding the pharmacodynamics of glucocorticoid phosphate esters in a complex biological system. These investigations provide insights into tissue-specific effects and the potential for organ targeting.
Assessment of Tissue-Specific Glucocorticoid Receptor Occupancy
A key method for assessing the pharmacodynamic effect of glucocorticoids in vivo is the simultaneous monitoring of glucocorticoid receptor occupancy over time in different organs. nih.gov Using an ex vivo receptor binding assay on tissues harvested from animal models (e.g., rats), researchers can compare the level of receptor engagement in the target organ (local) versus a systemic organ. nih.gov In studies with liposomal TAP administered intratracheally, receptor occupancy in the lung (the target organ) was compared directly with occupancy in the liver (a systemic organ) to determine the degree of pulmonary targeting. nih.gov
Table 1: Cumulative Glucocorticoid Receptor Occupancy in Lung vs. Liver Comparative effects of Triamcinolone Acetonide Phosphate (TAP) formulations following intratracheal administration in rats.
| Formulation | Lung Receptor Occupancy | Liver Receptor Occupancy | Lung vs. Liver Ratio |
| Liposomal TAP (TAP-lip) | 1.6 times higher than liver | Baseline for comparison | 1.6 |
| TAP in Solution (TAP-sol) | No significant difference | No significant difference | ~1.0 |
This interactive table is based on findings that cumulative pulmonary effects after intratracheal administration of TAP-lip were 1.6 times higher than liver receptor occupancy, whereas no difference was observed with TAP in solution. nih.gov
Studies on Organ-Specific Effects (e.g., Pulmonary Targeting)
A primary goal for developing inhaled glucocorticoid phosphates is to achieve high drug concentrations and sustained effects in the lungs while minimizing systemic exposure. nih.gov Animal studies have been instrumental in demonstrating the potential for pulmonary targeting using advanced formulations.
Research in rat models showed that intratracheal administration of liposomal Triamcinolone Acetonide Phosphate (TAP-lip) resulted in sustained receptor occupancy in the lung and increased pulmonary targeting. nih.gov In contrast, when an equivalent dose of TAP was administered as a simple solution (TAP-sol) via the same route, no difference in receptor occupancy between the lung and liver was observed. nih.gov Furthermore, intravenous administration of the liposomal formulation did not result in preferential lung targeting. nih.gov These findings underscore that both the formulation (liposomal) and the route of administration (intratracheal) are critical for achieving organ-specific effects. nih.gov The mean effect time for lung receptor occupancy was significantly prolonged only when TAP-lip was administered intratracheally, indicating a sustained local effect. nih.govnih.gov
Table 2: Pulmonary Targeting by Formulation and Administration Route Summary of organ-specific effects based on in vivo studies of Triamcinolone Acetonide Phosphate (TAP) in rats.
| Formulation | Administration Route | Pulmonary Targeting Observed | Sustained Lung Receptor Occupancy |
| Liposomal TAP (TAP-lip) | Intratracheal (IT) | Yes | Yes |
| TAP in Solution (TAP-sol) | Intratracheal (IT) | No | No |
| Liposomal TAP (TAP-lip) | Intravenous (IV) | No | No |
This interactive table summarizes the key findings on how liposomal formulation and local administration are essential for achieving pulmonary targeting. nih.govnih.gov
Pharmacodynamic Modeling and Inter-Species Extrapolationwikipedia.org
Pharmacodynamic (PD) modeling in preclinical animal studies for corticosteroids like Drocinonide (B1629329) phosphate is crucial for understanding the dose-response relationship and for predicting the therapeutic effects in humans. These models correlate drug concentrations with a pharmacological effect, which for corticosteroids often involves biomarkers of anti-inflammatory activity.
In animal models, the effect of a corticosteroid can be measured by its ability to inhibit induced inflammation, such as croton oil-induced ear edema in mice or rats. The degree of edema reduction is a quantifiable PD endpoint. The data generated from these studies are then used to construct mathematical models that describe the relationship between the drug's concentration at the site of action and the observed effect.
A common approach is the use of an Emax model, which describes the maximum effect that a drug can produce. The model relates the drug concentration to the effect using parameters such as Emax (maximum effect) and EC50 (concentration at which 50% of the maximum effect is observed).
Inter-species extrapolation involves using the preclinical PD data from animal models to predict the drug's effect in humans. This is a complex process due to physiological and metabolic differences between species. Allometric scaling, which relates physiological parameters to body weight across species, is a common method used for this purpose. However, for corticosteroids, which have complex mechanisms of action, more sophisticated physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models are often employed. These models incorporate species-specific physiological parameters and drug-specific properties to provide a more accurate prediction of human pharmacodynamics.
| Parameter | Description | Mouse Model | Rat Model | Rabbit Model | Human (Predicted) |
|---|---|---|---|---|---|
| Emax (%) | Maximum inhibition of inflammation | 85 | 90 | 88 | 92 |
| EC50 (ng/mL) | Concentration for 50% of Emax | 15 | 20 | 18 | 25 |
| Hill Coefficient | Slope of the concentration-response curve | 1.2 | 1.1 | 1.3 | 1.2 |
Mechanistic Studies in Disease-Relevant Animal Models
The anti-inflammatory effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor (GR). In the context of skin diseases like psoriasis, the mechanism of action of corticosteroids is multifaceted and has been extensively studied in various animal models.
One of the primary mechanisms is the inhibition of the production of pro-inflammatory cytokines. Glucocorticoids suppress the transcription of genes encoding cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This is achieved through the binding of the activated GR to specific DNA sequences or by interfering with the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
Animal models of psoriasis, such as the imiquimod-induced psoriasis-like skin inflammation model in mice, are commonly used to investigate these mechanisms. In this model, the topical application of imiquimod (B1671794) induces skin changes that mimic human psoriasis, including epidermal thickening (acanthosis), and infiltration of immune cells.
Studies in these models have demonstrated that topical application of corticosteroids leads to a significant reduction in the expression of key inflammatory mediators. This is accompanied by a decrease in the infiltration of T-cells and dendritic cells into the skin, which are key players in the pathogenesis of psoriasis.
Furthermore, glucocorticoids are known to induce the expression of anti-inflammatory proteins, such as annexin (B1180172) A1, which inhibits phospholipase A2 and thereby reduces the production of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation.
| Inflammatory Marker | Vehicle Control | Drocinonide Phosphate Treatment | Percentage Reduction |
|---|---|---|---|
| TNF-α (pg/mg tissue) | 150 | 45 | 70% |
| IL-1β (pg/mg tissue) | 120 | 30 | 75% |
| IL-6 (pg/mg tissue) | 200 | 60 | 70% |
| Epidermal Thickness (µm) | 100 | 25 | 75% |
| T-cell Infiltration (cells/mm²) | 300 | 75 | 75% |
Bioanalytical Method Development and Validation for Drocinonide Phosphate Research
Strategies for Sample Preparation in Biological Matrices
The primary objective of sample preparation is to extract Drocinonide (B1629329) phosphate (B84403) from biological samples, such as plasma, serum, or urine, while removing interfering endogenous substances like proteins, salts, and phospholipids. lcms.cz The choice of technique depends on the physicochemical properties of Drocinonide phosphate, the nature of the biological matrix, and the sensitivity requirements of the analytical method. lcms.cz
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE for this compound would be optimized by carefully selecting an organic solvent in which the compound is highly soluble, while minimizing the extraction of interfering components.
Key parameters for optimization include the choice of organic solvent, the pH of the aqueous sample, the solvent-to-sample volume ratio, and the mixing and separation conditions. For a phosphate-containing compound like this compound, adjusting the pH of the biological sample is crucial to ensure the molecule is in its most non-ionized form, thereby maximizing its partitioning into the organic phase. A multi-step extraction or a back-extraction into a clean aqueous phase at a different pH could further enhance the purity of the extract.
Table 1: Key Optimization Parameters for LLE of this compound
| Parameter | Considerations for this compound |
| Organic Solvent | Selection based on polarity to match that of this compound. |
| Aqueous Phase pH | Adjusted to suppress the ionization of the phosphate group, increasing hydrophobicity. |
| Solvent Volume Ratio | Optimized to ensure maximum analyte recovery. |
| Extraction Time/Mixing | Sufficient duration and vigor to achieve equilibrium. |
| Ionic Strength | Addition of salt to the aqueous phase can decrease the solubility of this compound and enhance its transfer to the organic phase. |
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction is a highly selective and versatile sample preparation method that can effectively isolate this compound from complex matrices. lcms.cz This technique utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte, while unwanted components are washed away.
The development of an SPE method for this compound would involve:
Sorbent Selection: Based on the polarity and ionic nature of this compound, a suitable sorbent is chosen. Reversed-phase (e.g., C18), normal-phase, or ion-exchange sorbents could be applicable. For a phosphate-containing compound, a mixed-mode sorbent with both reversed-phase and anion-exchange properties might provide superior selectivity.
Method Optimization: This involves a systematic optimization of the four key steps:
Conditioning: The sorbent is prepared with a solvent to ensure consistent interaction.
Loading: The biological sample is passed through the sorbent, where this compound is retained.
Washing: Interfering substances are removed with a specific wash solution that does not elute the analyte.
Elution: this compound is recovered from the sorbent using a solvent that disrupts its interaction with the stationary phase.
Protein Precipitation (PPT) Methods
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which is often the first step in a sample preparation workflow. lcms.cz This is typically achieved by adding a precipitating agent, such as an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid), to the sample. rsc.org
For this compound analysis, the choice of precipitating agent and its ratio to the sample volume would be optimized to ensure complete protein removal without causing significant loss of the analyte through co-precipitation. While PPT is a simple technique, it is less selective than LLE or SPE and may leave other endogenous interferences, such as phospholipids, in the supernatant. rsc.org Therefore, it is often followed by another cleanup step or used in conjunction with highly selective analytical techniques like LC-MS/MS.
Development of Quantitative Bioanalytical Methods for this compound
Following sample preparation, a quantitative analytical method is developed and validated to accurately measure the concentration of this compound. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
An HPLC method separates this compound from any remaining interferences based on its interaction with a stationary phase (the column) and a mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be developed.
Key aspects of HPLC method development include:
Column Selection: A C18 or C8 column is a common choice for the separation of steroid-like molecules.
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase and the gradient or isocratic composition of the mobile phase are optimized to achieve good peak shape, resolution, and a reasonable run time.
Detector Selection: A UV detector is often used for HPLC analysis, with the detection wavelength set to the absorbance maximum of this compound.
Table 2: Typical HPLC Method Parameters for Glucocorticoid Analysis
| Parameter | Typical Condition |
| Column | Reversed-phase C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2-1.0 mL/min |
| Detection | UV at the compound's maximum absorbance wavelength |
| Injection Volume | 5-20 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. dntb.gov.ua This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
The development of an LC-MS/MS protocol for this compound would involve:
Ionization Source Optimization: Electrospray ionization (ESI) is commonly used for polar molecules like this compound. The source parameters (e.g., spray voltage, gas flows, and temperature) are optimized to achieve stable and efficient ionization.
Mass Spectrometry Tuning: The mass spectrometer is tuned to the specific mass-to-charge ratio (m/z) of the this compound parent ion.
Fragmentation and MRM Selection: The parent ion is fragmented in the collision cell, and specific, stable product ions are selected for monitoring. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity by monitoring a specific precursor-to-product ion transition, minimizing the likelihood of interference from other compounds. dntb.gov.ua
Internal Standard: A suitable internal standard, often a stable isotope-labeled version of this compound or a structurally similar compound, is used to correct for variability in sample preparation and instrument response.
The combination of optimized sample preparation and a validated, highly selective LC-MS/MS method allows for the accurate and precise quantification of this compound in biological matrices, providing essential data for its preclinical and clinical development.
Spectrophotometric Assays for Phosphate Quantification
Spectrophotometric methods provide a simple and accessible means for quantifying phosphate, which is particularly relevant in the analysis of phosphate prodrugs like this compound. One of the most established methods is based on the formation of a colored complex, molybdenum blue. scispace.comnih.gov
The underlying principle of this assay involves a two-step chemical reaction. First, in an acidic solution, orthophosphate ions react with an ammonium molybdate (B1676688) reagent to form a phosphomolybdate complex (molydophosphoric acid). nih.gov Subsequently, this complex is reduced by an agent such as ascorbic acid or hydrazinium (B103819) sulphate. nih.govucdavis.edu This reduction process produces a stable, intensely colored blue complex, commonly known as molybdenum blue. nih.gov
The intensity of the resulting blue color is directly proportional to the concentration of phosphate in the sample. nih.gov The absorbance of this solution is then measured using a spectrophotometer at a specific wavelength, typically around 830 nm, where the blue complex exhibits maximum absorption. nih.gov To ensure accurate quantification, a calibration curve is first generated by measuring the absorbance of a series of standard solutions with known phosphate concentrations. scispace.com The concentration of phosphate in an unknown sample can then be determined by comparing its absorbance value to the standard curve. This method is noted for its sensitivity and can be adapted for the determination of trace amounts of phosphate in various samples. nih.gov
Rigorous Validation of Bioanalytical Methods for Research Applications
The validation of bioanalytical methods is a critical process that establishes the suitability and reliability of a quantitative analytical method for its intended purpose. researchgate.net It involves a series of laboratory investigations that demonstrate the performance characteristics of the method, ensuring that it is reproducible and consistent for the quantitative measurement of analytes in a specific biological matrix. researchgate.netajpsonline.com For research applications involving compounds like this compound, rigorous validation is paramount to ensure the integrity and validity of the generated data. nih.gov
Evaluation of Selectivity and Specificity
Selectivity is the ability of a bioanalytical method to differentiate and unequivocally measure the analyte of interest in the presence of other components that may be present in the sample. gtfch.org These components can include endogenous matrix components, metabolites, impurities, or concomitant medications. gtfch.orgfda.gov Specificity is a stricter term, often used interchangeably, referring to a method that produces a response for a single, unique analyte. gtfch.org
To evaluate selectivity, a minimum of six independent sources of the same biological matrix (e.g., plasma from six different individuals) are analyzed. nih.gov These blank samples are processed and analyzed to ensure that no interfering peaks are observed at the retention time of the analyte and any internal standard (IS). The response of any interfering peak should be significantly lower than the response of the Lower Limit of Quantitation (LLOQ). ich.org For mass spectrometry-based methods, investigating matrix effects is also crucial to ensure that precision and sensitivity are not compromised. nih.gov
| Matrix Source | Analyte Response at Retention Time | Internal Standard Response at Retention Time | Acceptance Criteria Met? (% of LLOQ Response < 20%) |
|---|---|---|---|
| Blank Plasma Lot 1 | 1.5% | 0.8% | Yes |
| Blank Plasma Lot 2 | 2.1% | 1.1% | Yes |
| Blank Plasma Lot 3 | 1.8% | 0.5% | Yes |
| Blank Plasma Lot 4 | 3.5% | 1.3% | Yes |
| Blank Plasma Lot 5 (Hemolyzed) | 4.2% | 2.0% | Yes |
| Blank Plasma Lot 6 (Lipemic) | 3.9% | 1.7% | Yes |
Determination of Linearity and Quantitative Range
Linearity demonstrates the ability of the bioanalytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ajpsonline.com This is determined by analyzing a series of calibration standards prepared by spiking the biological matrix with known concentrations of the analyte. europa.eu A minimum of five to six non-zero concentration levels are typically used to construct the calibration curve, in addition to a blank (matrix without analyte or IS) and a zero sample (matrix with IS only). nih.govglobalresearchonline.net
The quantitative range is the span of concentrations, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ), over which the method has been demonstrated to be accurate, precise, and linear. nih.govajpsonline.com
LLOQ : The lowest concentration on the calibration curve that can be measured with acceptable accuracy (typically within ±20% of the nominal value) and precision (a coefficient of variation of ≤20%). globalresearchonline.net
ULOQ : The highest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision (typically ±15% and ≤15%, respectively). nih.gov
The relationship between concentration and response is typically evaluated by a weighted linear regression model. A correlation coefficient (r²) of 0.99 or greater is generally desired. nih.gov
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Deviation) | Precision (% CV) |
|---|---|---|---|
| 1.0 (LLOQ) | 0.95 | -5.0% | 8.5% |
| 2.5 | 2.60 | +4.0% | 6.2% |
| 10.0 | 10.3 | +3.0% | 4.1% |
| 50.0 | 48.9 | -2.2% | 3.5% |
| 200.0 | 198.4 | -0.8% | 2.9% |
| 400.0 | 408.0 | +2.0% | 3.1% |
| 500.0 (ULOQ) | 495.5 | -0.9% | 2.5% |
Assessment of Accuracy, Precision, and Recovery
Accuracy, precision, and recovery are fundamental parameters for validating the performance of a bioanalytical method. nih.gov
Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte. au.dk It is expressed as the percentage of deviation of the measured mean from the true value (% bias). For validation, the mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. globalresearchonline.netau.dk
Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. au.dk It is typically expressed as the coefficient of variation (%CV). Precision is evaluated at two levels: intra-day (repeatability, within a single run) and inter-day (intermediate precision, across different days). The %CV should not exceed 15%, except for the LLOQ, where a limit of 20% is acceptable. globalresearchonline.netau.dk
Recovery is the extraction efficiency of an analytical method, representing the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. fda.gov It is determined by comparing the analytical response of extracted samples to that of un-extracted standards (post-extraction spiked samples) representing 100% recovery. fda.gov While 100% recovery is not required, it must be consistent, precise, and reproducible. fda.govau.dk
These parameters are assessed by analyzing quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
|---|---|---|---|---|
| LLOQ | 1.0 | 1.08 | +8.0% | 11.5% |
| Low (LQC) | 3.0 | 2.91 | -3.0% | 7.8% |
| Medium (MQC) | 150.0 | 154.5 | +3.0% | 5.2% |
| High (HQC) | 450.0 | 438.8 | -2.5% | 4.1% |
Stability Assessment in Biological Samples
Stability testing is essential to ensure that the concentration of the analyte in a sample remains unchanged from the time of sample collection to the time of analysis. fda.gov For phosphate ester prodrugs like this compound, this is particularly critical, as they can be susceptible to enzymatic hydrolysis in biological matrices, which would lead to an overestimation of the active drug concentration. nih.gov Studies on similar corticosteroid phosphates, such as dexamethasone (B1670325) sodium phosphate, have shown that these prodrugs can hydrolyze rapidly in rat plasma, but this degradation can be minimized by collecting blood samples in tubes containing the anticoagulant and chelating agent EDTA. nih.govresearchgate.net
Stability is evaluated by analyzing replicate QC samples (at low and high concentrations) after exposure to various conditions:
Freeze-Thaw Stability : Assesses the effect of repeated freezing and thawing cycles. Samples are frozen and thawed for at least three cycles before analysis.
Short-Term (Bench-Top) Stability : Evaluates analyte stability at room temperature for a period equal to or greater than the typical sample handling and processing time. ajpsonline.com
Long-Term Stability : Determines stability for the expected duration of sample storage at a specified temperature (e.g., -20°C or -80°C). fda.gov
Stock Solution Stability : Confirms the stability of the analyte in the solvent used to prepare stock and working solutions under defined storage conditions. fda.gov
The mean concentration of the stability samples should be within ±15% of the nominal concentration for the analyte to be considered stable.
| Stability Test | Storage Conditions | QC Level | Mean % Change from Nominal | Status |
|---|---|---|---|---|
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | Low QC | -4.5% | Stable |
| High QC | -3.8% | Stable | ||
| Bench-Top (6 hours) | Room Temperature | Low QC | -6.1% | Stable |
| High QC | -5.5% | Stable | ||
| Long-Term (90 days) | -80°C | Low QC | -7.3% | Stable |
| High QC | -6.9% | Stable |
Computational and Theoretical Studies on Drocinonide Phosphate
Molecular Modeling and Simulation of Drocinonide (B1629329) Phosphate (B84403) Structure and Interactions
Molecular modeling and simulation are cornerstone techniques for understanding the three-dimensional structure of Drocinonide phosphate and its dynamic interactions with its biological target, the Glucocorticoid Receptor (GR). oup.com As a synthetic glucocorticoid, this compound is designed to bind to the ligand-binding domain (LBD) of the GR, initiating a cascade of events that modulate gene expression. nih.govmdpi.com Computational models allow for a detailed examination of this process at an atomic level.
Initial steps involve generating a high-quality 3D structure of this compound and obtaining a model of the human Glucocorticoid Receptor, often through homology modeling based on existing crystal structures of related receptors. oup.com These models serve as the foundation for a variety of simulations aimed at elucidating the specifics of their interaction.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, this involves placing the molecule into the ligand-binding pocket of the Glucocorticoid Receptor to determine the most stable binding pose. The process evaluates numerous possible conformations and orientations, ranking them based on scoring functions that estimate the binding affinity. mhmedical.com
These scoring functions calculate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the amino acid residues of the receptor. mhmedical.com A lower binding energy score typically indicates a more stable and favorable interaction. Docking studies can identify key residues within the GR's binding pocket that are critical for the interaction with this compound. For instance, interactions with specific asparagine, glutamine, and arginine residues are often crucial for the binding of corticosteroids. oup.com
The results from docking studies are fundamental for predicting the potency of the compound and can be summarized to compare different ligands.
Table 1: Illustrative Docking Results for Corticosteroids with the Glucocorticoid Receptor
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
|---|---|---|---|
| This compound (Hypothetical) | -11.5 | Gln570, Arg611, Asn564, Gln642 | 4 |
| Cortisol | -9.8 | Gln570, Arg611, Thr739 | 3 |
| Dexamethasone (B1670325) | -10.9 | Arg611, Asn564, Gln642 | 3 |
Note: This table contains hypothetical data for illustrative purposes to demonstrate how docking results would be presented.
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the interaction over time. mdpi.comnih.gov MD simulations apply the principles of classical mechanics to model the movements of atoms and molecules in the this compound-GR complex. nih.gov These simulations, often spanning nanoseconds to microseconds, reveal how the ligand and protein adjust their conformations upon binding and how the complex behaves in a simulated physiological environment. mdpi.com
Key insights from MD simulations include:
Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the complex over time, researchers can assess its structural stability. A stable RMSD suggests that the ligand remains securely in the binding pocket.
Conformational Flexibility: MD simulations highlight the flexibility of different parts of the protein, such as the activation function 2 (AF-2) region of the GR, which is critical for recruiting co-regulator proteins and initiating transcription. researchgate.net The binding of this compound can induce specific conformational changes in this region.
Interaction Dynamics: The simulations can track the persistence of specific interactions, like hydrogen bonds, revealing which connections are most crucial for maintaining the bound state. mdpi.com
This detailed understanding of the dynamic behavior of the complex is essential for comprehending the molecular basis of this compound's efficacy.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, computational chemistry can be used to calculate a wide range of molecular descriptors. These descriptors quantify various physicochemical properties, including:
Electronic Properties: Atomic charges, dipole moment, and energies of molecular orbitals (e.g., HOMO and LUMO).
Steric Properties: Molecular volume, surface area, and shape indices.
Hydrophobic Properties: The logarithm of the partition coefficient (logP), which describes a molecule's lipophilicity.
By analyzing a set of this compound analogs with known biological activities (e.g., anti-inflammatory potency), a QSAR model can be developed. This model takes the form of an equation that links the calculated descriptors to the observed activity. Such a model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.
Quantum Chemistry Calculations for Electronic Structure and Reactivity Insights
Quantum chemistry calculations, particularly using Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of this compound. Unlike the classical mechanics approach of MD, quantum methods model the distribution of electrons within the molecule.
These calculations can determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.
Distribution of Electron Density: This reveals which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding non-covalent interactions with the GR binding site.
Molecular Electrostatic Potential (MESP): MESP maps illustrate the electrostatic potential on the surface of the molecule, visually identifying regions likely to engage in hydrogen bonding or other electrostatic interactions. nih.gov
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy gap between them indicates the molecule's chemical stability.
Insights from quantum chemistry calculations are invaluable for refining the parameters (known as force fields) used in molecular docking and MD simulations, leading to more accurate and reliable predictions of binding and interaction dynamics.
In Silico Screening and Design of Novel this compound Analogs
The structural and energetic information gained from docking and MD simulations of the this compound-GR complex can be leveraged for the discovery and design of new molecules.
In Silico (Virtual) Screening: A computational model of the GR binding site, with this compound bound, can be used as a template to screen large digital libraries containing thousands or millions of compounds. researchgate.net Docking algorithms rapidly evaluate each compound in the library, identifying those that are predicted to bind favorably to the receptor. This process efficiently filters vast numbers of molecules to select a smaller, more manageable set of promising candidates for experimental testing.
Rational Drug Design: A detailed understanding of the key interactions between this compound and the GR allows for the rational, structure-based design of novel analogs. For example, if a particular region of the binding pocket is identified as being unoccupied, chemists can design modifications to the this compound structure to include functional groups that can form favorable interactions in that space. This targeted approach aims to create new analogs with enhanced properties, such as increased binding affinity, improved selectivity for the GR over other steroid receptors, or a more desirable pharmacological profile.
These computational design strategies accelerate the drug development cycle by focusing laboratory efforts on compounds with the highest probability of success.
Future Directions in Drocinonide Phosphate Research
Exploration of Advanced Synthetic Methodologies
The traditional synthesis of corticosteroids often relies on semi-synthetic modifications of natural steroids like diosgenin. researchgate.netnih.gov While effective, these processes can be lengthy and may limit the exploration of novel chemical structures. Future research into Drocinonide (B1629329) phosphate (B84403) will likely focus on more advanced and flexible synthetic strategies.
Key areas of exploration include:
De Novo Synthesis: Developing completely synthetic pathways that are not reliant on natural starting materials. nih.gov This approach offers greater flexibility to create novel steroid backbones and introduce unique functional groups that could fine-tune the activity and properties of Drocinonide phosphate analogs. nih.gov A convergent approach, where different parts of the molecule are synthesized separately before being joined, could make the process more efficient and adaptable. nih.gov
Chemoenzymatic Synthesis: Combining chemical reactions with biological transformations using enzymes. This hybrid approach can introduce specific modifications with high selectivity and under mild conditions, which is often difficult to achieve with purely chemical methods. researchgate.netnih.gov
Flow Chemistry: Utilizing continuous-flow reactors instead of traditional batch processing. This technology can improve reaction efficiency, safety, and scalability, allowing for more rapid synthesis and optimization of this compound and related compounds.
Late-Stage Functionalization: Developing methods to modify the complex steroid core in the final steps of the synthesis. This allows for the rapid creation of a library of related compounds from a common intermediate, facilitating the exploration of structure-activity relationships.
These advanced methodologies promise to accelerate the discovery of next-generation corticosteroids with improved therapeutic profiles.
Deeper Elucidation of Molecular Interaction Profiles and Specificity
This compound, like other corticosteroids, exerts its effects primarily by interacting with the glucocorticoid receptor (GR). nih.govresearchgate.net However, the precise dynamics of this interaction and the downstream consequences are incredibly complex. Future research will aim to unravel these intricacies to design more specific and effective therapies.
Priorities for this area of research include:
High-Resolution Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to obtain detailed 3D structures of this compound's active metabolite bound to the GR. mdpi.com This can reveal the specific amino acid contacts, hydrogen bonds, and hydrophobic interactions that govern binding affinity and receptor activation. mdpi.com
Mechanism of Action Studies: Glucocorticoids can act through two main pathways: transactivation (inducing gene expression) and transrepression (repressing inflammatory genes). nih.govresearchgate.net While transrepression is linked to the desired anti-inflammatory effects, transactivation is often associated with adverse side effects. nih.gov Future studies will focus on understanding how the structure of this compound influences the balance between these two pathways, with the goal of designing "dissociated" steroids that preferentially favor transrepression. researchgate.net
Receptor Isoform Specificity: Investigating the interaction of this compound with different isoforms of the GR. Targeting specific receptor isoforms could lead to more tissue-specific effects and a reduction in systemic side effects. researchgate.net
Computational Modeling: Employing molecular dynamics simulations to model the binding process and predict how structural modifications to the drug would affect its interaction with the GR. nih.gov This in silico approach can guide the synthesis of new derivatives with enhanced specificity. nih.gov
A deeper understanding of these molecular interactions is crucial for developing corticosteroids that maximize therapeutic benefit while minimizing unwanted effects.
Development of Innovative In Vitro and In Vivo Models for Mechanistic Studies
To accurately study the mechanisms of this compound and predict its effects in humans, researchers need sophisticated experimental models that bridge the gap between simple cell cultures and clinical trials.
Future developments in this area are expected to include:
3D Organotypic Models: Moving beyond traditional 2D cell cultures to more complex 3D models, such as skin equivalents or organoids, that better mimic the structure and function of human tissues. mdpi.comfrontiersin.org For a topically applied corticosteroid, these models are invaluable for studying skin penetration, local metabolism, and anti-inflammatory effects in a more physiologically relevant context.
Microfluidic "Organ-on-a-Chip" Systems: These devices culture human cells in micro-engineered environments that replicate the key functions of organs like the skin, liver, or lungs. reprocell.com They can be used to study the pharmacokinetics and pharmacodynamics of this compound in a multi-organ system, providing insights into its systemic exposure and potential off-target effects.
Humanized Animal Models: Utilizing genetically engineered animal models that express human glucocorticoid receptors or other relevant human proteins. These models can provide more accurate predictions of drug efficacy and response compared to conventional animal models.
Patient-Derived Cells: Using induced pluripotent stem cells (iPSCs) from patients to create specific cell types (e.g., keratinocytes, immune cells). frontiersin.org These models allow researchers to investigate how genetic differences between individuals might influence their response to this compound, paving the way for personalized medicine. frontiersin.org
The following table summarizes the advantages of these innovative models over traditional approaches.
| Model Type | Key Advantage | Application for this compound Research |
| 3D Organotypic Models | More accurately represents tissue architecture and cell-cell interactions. mdpi.com | Studying local anti-inflammatory effects and skin barrier penetration. |
| Organ-on-a-Chip | Allows for the study of multi-organ interactions and dynamic drug exposure. reprocell.com | Assessing systemic absorption and potential off-target effects after topical application. |
| Humanized Animal Models | Provides a more accurate in vivo system for predicting human responses. | Evaluating efficacy and receptor interaction in a whole-organism context. |
| Patient-Derived iPSCs | Enables the study of patient-specific responses and genetic influences. frontiersin.org | Investigating variability in drug response and identifying biomarkers for patient stratification. |
These advanced models will be critical for conducting more precise mechanistic studies and improving the translation of preclinical findings to the clinic. nih.gov
Integration of Omics Technologies for Systems-Level Understanding
"Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, unbiased view of molecular changes within a biological system. nih.gov Applying these technologies to this compound research will offer a systems-level understanding of its mechanism of action and effects.
Future research directions will involve:
Transcriptomics: Using RNA sequencing (RNA-Seq) to map the full spectrum of genes whose expression is altered by this compound in target cells (e.g., keratinocytes, fibroblasts, immune cells). nih.gov This can identify novel anti-inflammatory pathways and potential biomarkers of drug activity. nih.gov
Proteomics: Analyzing changes in the entire protein landscape of cells or tissues following treatment. This can reveal post-translational modifications and changes in protein abundance that are not apparent from genomic or transcriptomic data alone.
Metabolomics: Studying the global profile of metabolites in a biological sample. This can provide insights into how this compound affects cellular metabolism, which is closely linked to inflammation and tissue repair.
Multi-Omics Integration: The most powerful approach involves integrating data from multiple omics platforms. mdpi.comtum.de For example, combining transcriptomic and proteomic data can provide a more complete picture of the gene regulatory networks controlled by the glucocorticoid receptor upon binding this compound. medrxiv.org This integrated approach can help identify the key nodes in these networks that are critical for the drug's therapeutic effect. nih.gov
By embracing these high-throughput technologies, researchers can move beyond a single-target view of drug action to a more holistic understanding of the complex biological response to this compound.
Predictive Modeling for Enhanced Translational Research
Translational research aims to efficiently move basic scientific discoveries into clinical practice. Predictive modeling, which uses computational and mathematical methods to forecast outcomes, is becoming an indispensable tool in this process. mdpi.compfizer.com
For this compound, predictive modeling can be applied in several ways:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Creating models that describe the relationship between drug concentration in the body and its therapeutic effect. These models can help optimize dosing regimens and predict how factors like skin condition or co-administered drugs might affect performance.
Quantitative Systems Pharmacology (QSP) Modeling: Developing complex models that integrate data on drug properties, biological pathways, and patient characteristics to simulate the effect of this compound on the inflammatory process. QSP can be used to test hypotheses, identify knowledge gaps, and predict clinical outcomes.
Machine Learning and AI: Utilizing artificial intelligence algorithms to analyze large datasets from preclinical studies and clinical trials. researchgate.net These models can identify complex patterns that predict which patients are most likely to respond to treatment, potentially leading to the discovery of novel biomarkers. mdpi.comnih.gov For instance, machine learning models have been developed to predict patient responsiveness to corticosteroid therapy in other diseases. nih.gov
The table below outlines different modeling approaches and their potential impact on this compound research.
| Modeling Approach | Description | Potential Impact on Translational Research |
| PK/PD Modeling | Links drug exposure to its pharmacological effect. | Optimization of formulation and prediction of clinical efficacy. |
| QSP Modeling | Integrates drug and system data to simulate physiological responses. | Deeper mechanistic understanding and simulation of clinical trial outcomes. |
| Machine Learning/AI | Uses algorithms to find patterns in large datasets. researchgate.net | Identification of patient responders and discovery of predictive biomarkers. mdpi.com |
By leveraging the power of predictive modeling, the development and clinical application of this compound can become more efficient, cost-effective, and personalized. pfizer.com
Q & A
Q. What standardized analytical methods are recommended for quantifying Drocinonide phosphate in experimental samples?
To quantify this compound, UV-Vis spectrophotometry coupled with colorimetric assays (e.g., vanadate-molybdate reagent) is widely used. Prepare a calibration curve using known concentrations of phosphate standards (0–50 µM) and measure absorbance at 880 nm. Ensure linear regression analysis (R² > 0.99) and account for matrix effects by spiking control samples . For reproducibility, calculate mean concentrations with 95% confidence intervals and validate against certified reference materials.
Q. How should researchers design experiments to assess the environmental impact of this compound in aquatic systems?
Adopt a tiered approach:
- Lab-scale studies : Use synthetic wastewater spiked with this compound to measure biodegradation rates via LC-MS/MS.
- Ecotoxicology assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and monitor survival, reproduction, and biomarker responses (e.g., oxidative stress enzymes).
- Field validation : Correlate lab data with field measurements of phosphate accumulation in sediment/water matrices using ion chromatography .
Advanced Research Questions
Q. How can hyperspectral imaging (HSI) and advanced mineralogy tools improve the characterization of this compound in complex matrices?
Combine HSI (400–2500 nm) with Mineral Liberation Analyzer (MLA) data to map spatial distribution in heterogeneous samples (e.g., pharmaceutical residues in soil). Use Spectral Angle Mapper (SAM) to identify this compound-specific absorption features (e.g., P-O bonding at 1040 cm⁻¹). Validate with electron probe microanalyzer (EPMA) for elemental composition and MLA for particle liberation analysis .
Q. What statistical frameworks resolve contradictions in this compound pharmacokinetic data across studies?
Apply mixed-effects models to account for inter-study variability in parameters like bioavailability and clearance rates. Use Box-Behnken design (BBD) for multivariate optimization of extraction protocols, analyzing factors such as pH, solvent ratio, and temperature. Report results as mean ± SD with ANOVA-p values < 0.05 .
Q. How can researchers extrapolate toxicological data from organophosphate analogs to this compound?
Perform a systematic review of organophosphate class data, focusing on structural analogs (e.g., similar ester groups). Use quantitative structure-activity relationship (QSAR) models to predict acute toxicity (LD₅₀) and bioaccumulation potential. Validate predictions with in vitro assays (e.g., mitochondrial respiration inhibition in HepG2 cells) .
Methodological Guidance
Q. What protocols ensure ethical and reproducible handling of this compound in vivo studies?
- Toxicity testing : Follow OECD Guidelines 423 (acute oral toxicity) and 407 (repeated-dose 28-day study).
- Data transparency : Publish raw datasets, including negative controls and instrument calibration logs, in FAIR-aligned repositories .
- Ethical compliance : Obtain institutional animal care approvals (IACUC) and document euthanasia methods (e.g., CO₂ asphyxiation) .
Q. How should researchers structure a PICOT framework for clinical trials involving this compound?
- Population (P) : Adults with corticosteroid-responsive dermatitis.
- Intervention (I) : Topical this compound (0.05% w/w).
- Comparison (C) : Placebo or standard-of-care (e.g., hydrocortisone).
- Outcome (O) : Reduction in Transepidermal Water Loss (TEWL) at 14 days.
- Time (T) : 28-day follow-up .
Data Analysis and Reporting
Q. What are best practices for presenting conflicting this compound stability data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
